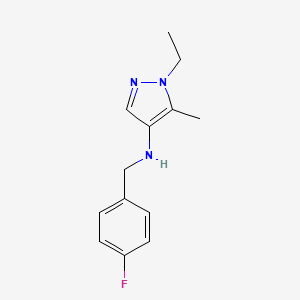

1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15772129

Molecular Formula: C13H16FN3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16FN3 |

|---|---|

| Molecular Weight | 233.28 g/mol |

| IUPAC Name | 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C13H16FN3/c1-3-17-10(2)13(9-16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9,15H,3,8H2,1-2H3 |

| Standard InChI Key | UAMZLUXZLRFTQT-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)NCC2=CC=C(C=C2)F)C |

Introduction

1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. It features a five-membered pyrazole ring with two nitrogen atoms and is characterized by the presence of an ethyl group and a 4-fluorobenzyl substituent. This unique combination of functional groups contributes to its chemical properties and biological activities, making it a compound of interest in medicinal chemistry.

Chemical Reactivity

This compound can undergo various chemical reactions typical of organic compounds, including substitution and addition reactions. Common reagents and conditions for these reactions include those used in organic synthesis to modify its functional groups.

Biological Activities and Applications

1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine has been explored for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its mechanism of action involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to various biological effects.

Therapeutic Potential

The compound's unique structure, particularly the presence of the fluorobenzyl group, enhances its interaction with biological targets. This makes it a promising candidate for drug development in areas such as inflammation and cancer treatment.

Research Findings

Research indicates that pyrazole derivatives, including this compound, exhibit diverse pharmacological properties. The structural features suggest potential interactions with specific biological targets, making it a subject of interest for further pharmacological studies.

Synthesis and Production

The synthesis of 1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine typically involves a multi-step process. Industrial production may utilize optimized synthetic routes that incorporate continuous flow reactors for enhanced efficiency and consistency.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | C8H12N4 | Lacks fluorine substitution; different methyl position |

| 1-Ethyl-5-methyl-1H-pyrazol-4-amine | C8H12N4 | Similar structure but different substitution pattern |

| N-(4-Fluorophenyl)methyl]-1H-pyrazol-4-amine | C12H12FN3 | Contains fluorophenyl without ethyl group |

Safety and Handling

While specific safety data for 1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine is not detailed, compounds in this class may pose risks such as skin irritation and toxicity if not handled properly. It is essential to follow standard laboratory safety protocols when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume